REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8])[CH:2]=[CH2:3]>CCO.[Pd]>[OH:12][C:11]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH2:1][CH2:2][CH3:3]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C=C)C=1C=C(C#N)C=CC1O
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Name
|
|
Quantity
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320 mL
|
Type
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solvent
|
Smiles
|
CCO
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Name
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|
Quantity
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80 mg
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Type
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catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred under a hydrogen atmosphere (1 atm) at rt for 20 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C#N)C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |